molecular formula C19H20N2O2 B2544717 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one CAS No. 2138411-82-0

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one

Cat. No.: B2544717
CAS No.: 2138411-82-0
M. Wt: 308.381
InChI Key: PIHWTSQDXQYGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a central bicyclic scaffold with a diphenylmethyl substituent. The core structure consists of a 5-oxa-2,7-diazaspiro[3.5]nonan-6-one framework, where oxygen and nitrogen atoms occupy strategic positions in the spiro system.

Properties

IUPAC Name

2-benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-20-12-11-19(23-18)13-21(14-19)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWTSQDXQYGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diphenylmethyl chloride with a suitable diazaspiro precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspiro ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant growth inhibition rates.

Cell Line Percent Growth Inhibition
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These results suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, making it a candidate for further development in cancer therapies .

Neuroprotective Studies

The compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can mitigate neuronal cell death induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Research into the antimicrobial properties of 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one has revealed its effectiveness against several resistant bacterial strains. The compound demonstrated significant inhibition of growth in multi-drug resistant strains, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

Objective : To evaluate the anticancer effects of the compound in breast cancer models.
Methodology : The study utilized xenograft models to assess tumor growth inhibition.
Results : The compound exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg, indicating strong anticancer potential.

Case Study 2: Neuroprotection

Objective : To assess the neuroprotective effects of the compound against oxidative stress.
Methodology : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative stress.
Results : The treatment resulted in a marked reduction in cell death compared to untreated controls, highlighting its therapeutic potential for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one (CID 132343758)
  • Molecular Formula : C₆H₁₀N₂O₂
  • Key Features : The base spirocyclic scaffold without substituents.
  • Collision Cross-Section (CCS) :
    • [M+H]⁺: 129.6 Ų
    • [M+Na]⁺: 135.1 Ų .
b. 9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one (CID 155973743)
  • Molecular Formula : C₈H₁₄N₂O₂
  • Key Features : Two methyl groups at the 9-position, increasing steric bulk and hydrophobicity compared to the base scaffold .
c. 7-Boc-1-oxa-7-azaspiro[3.5]nonane
  • Molecular Formula: C₁₁H₁₉NO₃ (Boc-protected variant)
  • Key Features : A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, enhancing stability during synthetic modifications .
d. 1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one
  • Molecular Formula : C₁₄H₁₈N₂O
e. 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl] Derivative (Patent Example)
  • Key Features : Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity, as seen in a patent for carboxamide derivatives with kinase inhibitory activity .

Functional Group and Substituent Analysis

Compound Name Molecular Formula Substituents Molecular Weight CCS (Ų) Notable Properties
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one C₆H₁₀N₂O₂ None 142.16 129.6 Baseline spiro scaffold
9,9-Dimethyl variant C₈H₁₄N₂O₂ 9,9-Dimethyl 170.21 N/A Increased hydrophobicity
2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one C₂₁H₂₂N₂O₂ Diphenylmethyl at 2-position 334.42 N/A Enhanced steric bulk, potential receptor interactions
7-Boc-1-oxa-7-azaspiro[3.5]nonane C₁₁H₁₉NO₃ Boc-protected nitrogen 213.27 N/A Synthetic intermediate
Fluorinated carboxamide derivative (Patent) Complex Difluoro, trifluoromethyl, carboxamide ~775 (LCMS [M+H]⁺) N/A Optimized for kinase inhibition

Spiro Ring Size and Heteroatom Positioning

  • Spiro[3.5] vs. Spiro[4.4]: Compounds like 2-oxa-7-azaspiro[4.4]nonan-1-one (CIDs in ) exhibit larger spiro systems, altering conformational flexibility and binding pocket compatibility .
  • Heteroatom Variations: Substitution of oxygen/nitrogen positions (e.g., 2-oxa-5,8-diazaspiro[3.5]nonan-7-one) modulates hydrogen bonding and solubility .

Collision Cross-Section (CCS) Trends

  • The base scaffold (C₆H₁₀N₂O₂) shows a CCS of 129.6 Ų for [M+H]⁺, while sodium adducts ([M+Na]⁺) increase to 135.1 Ų due to ion size .
  • No CCS data is available for substituted derivatives, but steric bulk (e.g., diphenylmethyl) is expected to increase CCS values.

Biological Activity

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one, with the CAS number 2138411-82-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.4 g/mol
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Therapeutic Potential

Research has indicated that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Some studies have demonstrated that derivatives of diazaspiro compounds can inhibit the growth of cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating a possible role in treating infections.
  • Neurological Effects : The structural characteristics of the compound suggest potential neuroprotective effects, which are currently under investigation.

Case Studies

  • Antitumor Activity : A study evaluating the effects of diazaspiro compounds on human cancer cell lines reported IC50 values indicating significant cytotoxicity against breast (MCF7) and leukemia (HL60) cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed that certain analogs of the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative for bacterial infections.
  • Neuroprotection : Research on related compounds indicates potential neuroprotective effects through modulation of oxidative stress pathways, which could lead to applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity in MCF7 and HL60 cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulation of oxidative stress pathways

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityMechanism of Action
This compoundAntitumorApoptosis induction
Analog AAntimicrobialCell wall synthesis inhibition
Analog BNeuroprotectiveOxidative stress reduction

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. High-throughput screening methods have been employed to evaluate their efficacy against various disease models.

Q & A

Q. What are the recommended synthetic strategies for 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one?

A common approach involves using tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane carboxylate derivatives) as precursors. These intermediates undergo deprotection and functionalization steps, such as alkylation or condensation, to introduce the diphenylmethyl group . For example, substitution reactions at the nitrogen atoms in the diazaspiro core can be optimized using polar aprotic solvents (e.g., DMF or THF) under inert atmospheres. Reaction progress should be monitored via TLC or LC-MS to ensure completion.

Q. How is the structural identity of this compound validated?

X-ray crystallography using programs like SHELX is the gold standard for confirming the spirocyclic geometry and substituent positioning. Single-crystal diffraction data refined with SHELXL can resolve ambiguities in stereochemistry . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, with attention to sp3^3-hybridized bridgehead carbons.
  • HRMS : High-resolution mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What analytical challenges arise during characterization?

The rigid spirocyclic structure may cause signal overlap in NMR spectra due to restricted rotation. To mitigate this, use high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously. Additionally, dynamic effects in the oxa-diazaspiro system may require variable-temperature NMR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on modifying the diphenylmethyl group and spirocyclic core:

  • Substituent Variation : Introduce electron-withdrawing/donating groups on the phenyl rings to assess effects on bioactivity (e.g., receptor binding).
  • Core Modifications : Replace the oxa (oxygen) atom with sulfur or nitrogen to evaluate conformational flexibility and electronic effects.
    Reference analogous compounds like HSK21542, where spirocyclic diaza frameworks are tailored for receptor agonism . Biological assays (e.g., enzyme inhibition, cell viability) should be paired with computational docking to correlate structural changes with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite with the compound’s SMILES string (e.g., derived from PubChem data) to model binding to receptors such as opioid or ghrelin receptors .
  • MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Focus on hydrogen bonding between the oxa-diazaspiro oxygen and active-site residues .

Q. How can data contradictions in synthesis yields or bioactivity be resolved?

  • Reproducibility Checks : Ensure reaction conditions (e.g., temperature, solvent purity) are consistent. For example, tert-butyl deprotection requires precise acid concentrations to avoid side reactions .
  • Batch Analysis : Compare HPLC purity profiles across batches; impurities >2% may skew bioactivity results.
  • Crystallographic Validation : If bioactivity discrepancies arise, re-examine the compound’s crystal structure to rule out polymorphic forms .

Q. What strategies address stability issues during storage?

  • Lyophilization : Store the compound as a lyophilized solid under argon to prevent hydrolysis of the oxa-diazaspiro ring.
  • Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products. Acidic conditions are particularly destabilizing due to the spirocyclic ether’s sensitivity .

Methodological Resources

  • Synthesis Protocols : Refer to tert-butyl-protected intermediates in –17 for scalable routes .
  • Crystallography : SHELX refinement protocols in are critical for resolving spirocyclic geometries .
  • Bioactivity Models : Use PubChem-derived structural data () and receptor-targeting frameworks () for hypothesis-driven SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.